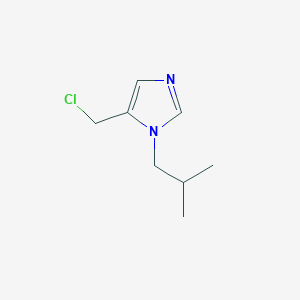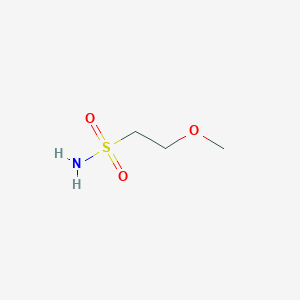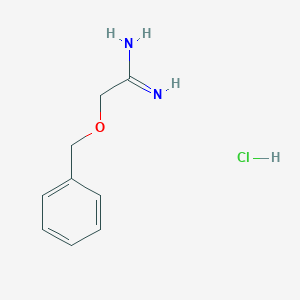
4-Chloro-4'-pyrrolidinomethyl benzophenone
Overview
Description
4-Chloro-4'-pyrrolidinomethyl benzophenone (4C4PMB) is a type of benzophenone that has been studied for its potential applications in scientific research. It is a type of organic compound that is composed of a benzene ring with a pyrrolidinomethyl group and a chlorine atom. Its unique structure makes it a valuable tool for many scientific studies, including those related to drug design and synthesis, biochemistry, and physiology.
Scientific Research Applications
Environmental Transformations and Safety
Chlorination Transformation Characteristics
Benzophenone derivatives undergo transformation during chlorination disinfection treatments, a process relevant for water treatment. Studies on benzophenone-4 (BP-4), a related compound, have shown that chlorination in the presence of iodide ions leads to the formation of halogenated by-products. These transformations are crucial for understanding the environmental fate and potential toxicity of such compounds in water treatment processes (Yang et al., 2017).
Photoinduced Reactions
The photoinduced direct pyridination of C(sp3)–H bonds using benzophenone and related compounds demonstrates their utility in organic synthesis. Such reactions proceed under mild conditions and have implications for constructing biologically active molecules, highlighting the versatility of benzophenone derivatives in facilitating complex chemical transformations (Hoshikawa & Inoue, 2013).
Oxidation and Degradation Studies
Electrochemical studies have shown that benzophenone derivatives can be oxidized to form various by-products, such as phenoxy radicals and quinones. These studies are essential for wastewater treatment applications, where understanding the degradation pathways of pollutants is crucial for developing effective treatment strategies (Rodrigo et al., 2001).
Chemical Synthesis and Reactivity
Carboxylation Reactions
The electrochemical reduction and carboxylation of halobenzophenones illustrate the potential of benzophenone derivatives in synthetic chemistry. These processes allow for the selective introduction of carboxyl groups into aromatic compounds, facilitating the synthesis of complex organic molecules (Isse et al., 2002).
Advanced Organic Synthesis Applications
Benzophenone derivatives are used in a variety of advanced organic synthesis applications, including the construction of complex molecular structures. The synthesis and structural characterization of new pyrrole derivatives incorporating 4-chlorophenyl groups demonstrate the utility of benzophenone derivatives in accessing novel chemical entities with potential applications in materials science and pharmaceuticals (Louroubi et al., 2019).
properties
IUPAC Name |
(4-chlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCXXQWYALMYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582969 | |
| Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
742085-16-1 | |
| Record name | (4-Chlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4]Diazepan-1-YL-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-methanone](/img/structure/B1611849.png)
![(3-Methylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1611851.png)
![2,9-Diazaspiro[5.5]undecan-1-one](/img/structure/B1611853.png)










